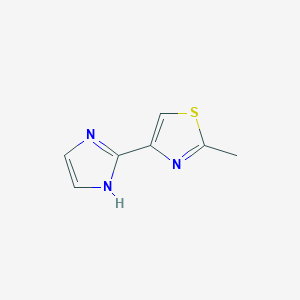
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes. For example, the compound has been shown to inhibit the growth of various bacterial and fungal strains by targeting the cell wall synthesis and membrane integrity.
Biochemische Und Physiologische Effekte
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound possesses significant antioxidant and anti-inflammatory properties. Additionally, the compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole in lab experiments is its high purity and stability. Additionally, the compound is readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole. One of the most promising directions is in the development of new antimicrobial and antifungal agents based on the structure of this compound. Additionally, the compound's potential use as a fluorescent probe for metal ion detection in biological systems warrants further investigation. Finally, the compound's potential use as an anticancer agent requires further in vivo studies to assess its efficacy and safety.
Conclusion:
In conclusion, 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is a heterocyclic compound that has significant potential in various fields of scientific research. Its diverse biological activities and relative ease of synthesis make it an attractive target for further investigation. However, further studies are required to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 1,2-diaminobenzene in the presence of a dehydrating agent. Another method involves the reaction of 2-methyl-4-thiocyanato-1,3-thiazole with 1,2-diaminobenzene in the presence of a base. Both methods yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to possess significant antimicrobial, antifungal, and anticancer properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
127942-32-9 |
|---|---|
Produktname |
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole |
Molekularformel |
C7H7N3S |
Molekulargewicht |
165.22 g/mol |
IUPAC-Name |
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-10-6(4-11-5)7-8-2-3-9-7/h2-4H,1H3,(H,8,9) |
InChI-Schlüssel |
QDNKHSKAIOANDS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=NC=CN2 |
Kanonische SMILES |
CC1=NC(=CS1)C2=NC=CN2 |
Synonyme |
4-(1H-IMIDAZOL-2-YL)-2-METHYL-THIAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



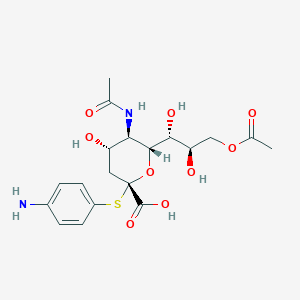
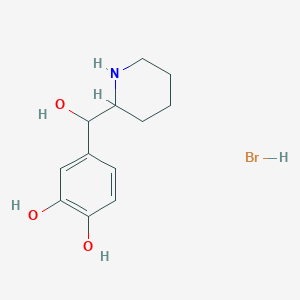
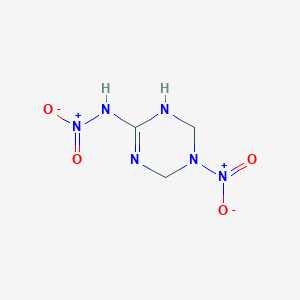
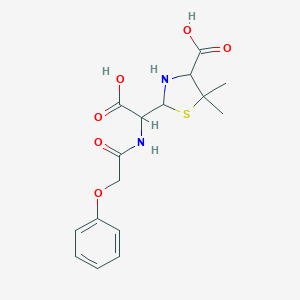

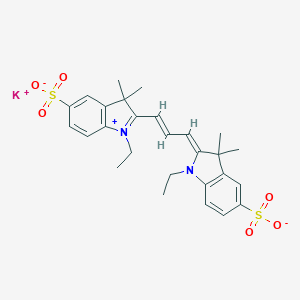
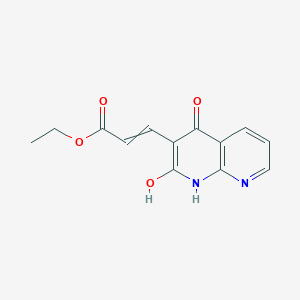
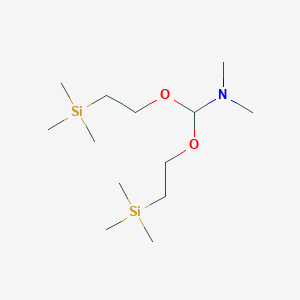
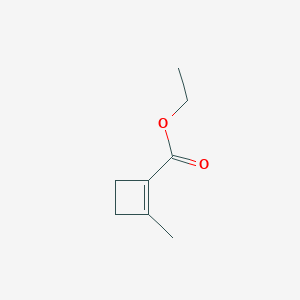
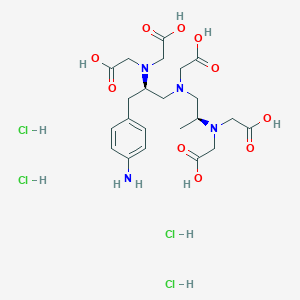
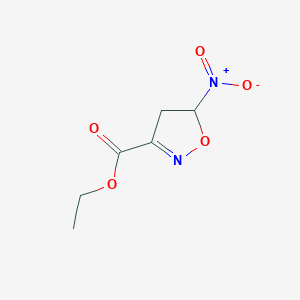
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)
![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)